Ethyl 3-fluoro-5-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-fluoro-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of 3-fluoro-5-(trifluoromethyl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 3-fluoro-5-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 3-fluoro-5-(trifluoromethyl)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
- Ethyl 3-fluoro-4-(trifluoromethyl)benzoate
Uniqueness
Ethyl 3-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
ethyl 3-fluoro-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWDBAUOWZRDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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